1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one
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Overview
Description
1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-bromothiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyacetophenone is replaced by the thiazole moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in tumor cells. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer agent used in the treatment of certain types of leukemia
Properties
CAS No. |
73120-24-8 |
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Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-[4-(1,3-thiazol-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C11H9NO2S/c1-8(13)9-2-4-10(5-3-9)14-11-12-6-7-15-11/h2-7H,1H3 |
InChI Key |
ALLYGOMAWMREAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CS2 |
Origin of Product |
United States |
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